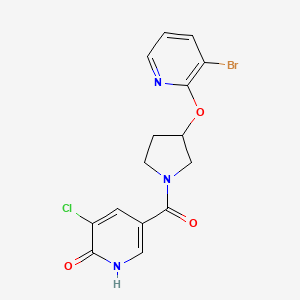![molecular formula C14H12F3N5OS B2750426 1-(4,5-dihydro-1,3-thiazol-2-yl)-3-methyl-1H-pyrazole-4,5-dione 4-{N-[3-(trifluoromethyl)phenyl]hydrazone} CAS No. 338402-56-5](/img/structure/B2750426.png)
1-(4,5-dihydro-1,3-thiazol-2-yl)-3-methyl-1H-pyrazole-4,5-dione 4-{N-[3-(trifluoromethyl)phenyl]hydrazone}
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4,5-dihydro-1,3-thiazol-2-yl)-3-methyl-1H-pyrazole-4,5-dione 4-{N-[3-(trifluoromethyl)phenyl]hydrazone} is a useful research compound. Its molecular formula is C14H12F3N5OS and its molecular weight is 355.34. The purity is usually 95%.
BenchChem offers high-quality 1-(4,5-dihydro-1,3-thiazol-2-yl)-3-methyl-1H-pyrazole-4,5-dione 4-{N-[3-(trifluoromethyl)phenyl]hydrazone} suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4,5-dihydro-1,3-thiazol-2-yl)-3-methyl-1H-pyrazole-4,5-dione 4-{N-[3-(trifluoromethyl)phenyl]hydrazone} including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Multicomponent Synthesis and Biological Properties
- A study by Kumar et al. (2017) discusses the synthesis of molecular hybrids containing thiazole, pyrazole, and hydrazone moieties. These compounds showed apoptosis-inducing ability and cytotoxic nature in biological assays, highlighting their potential in therapeutic applications (Kumar et al., 2017).
Structure Characterization and Antioxidant Properties
- Research by Shubha S. Kumar et al. (2018) focuses on the synthesis of a new aromatic hydrazone and its metal complexes. The study found that the ligand exhibits better free radical scavenging effects than the complexes, implying potential in antioxidant applications (Shubha S. Kumar et al., 2018).
Regioselectivity in Chemical Reactions
- Denisova et al. (2002) explored the regioselectivity in the formation of 2-pyrazolylthiazoles from the reaction of 2-hydrazinothiazoles with heterocyclic diketones, providing insights into the chemical behavior and potential synthetic pathways for related compounds (Denisova et al., 2002).
Synthesis of Heterocyclic Compounds
- Abdelriheem et al. (2017) reported the synthesis of various heterocyclic derivatives containing triazole, thiadiazole, thiazole, and pyridine moieties, expanding the chemical diversity and potential applications of these compounds (Abdelriheem et al., 2017).
Anti-Tumor Activity
- A study by Gomha et al. (2016) synthesized new bis-pyrazolyl-thiazoles incorporating thiophene moiety and evaluated them as anti-tumor agents. Several compounds showed promising activities against hepatocellular carcinoma cell lines (Gomha et al., 2016).
Biological Activities of Hydrazone Derivatives
- Kumara et al. (2016) explored the synthesis of hydrazone derivatives with potential antimicrobial and antiviral activities, underscoring the broad biological relevance of these compounds (Kumara et al., 2016).
Propiedades
IUPAC Name |
2-(4,5-dihydro-1,3-thiazol-2-yl)-5-methyl-4-[[3-(trifluoromethyl)phenyl]diazenyl]-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N5OS/c1-8-11(12(23)22(21-8)13-18-5-6-24-13)20-19-10-4-2-3-9(7-10)14(15,16)17/h2-4,7,21H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKADCMOOUQDDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=NCCS2)N=NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

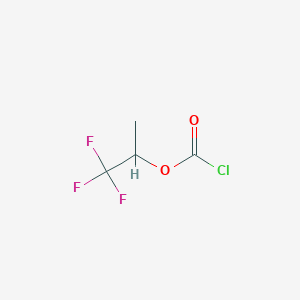
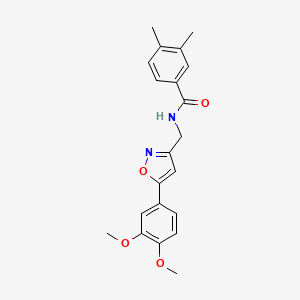
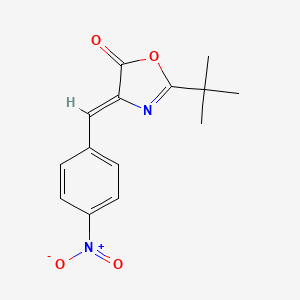
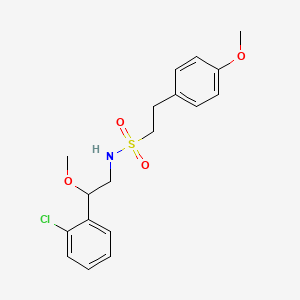
![(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(4-(trifluoromethoxy)phenyl)methanone](/img/structure/B2750352.png)
![N-(1-cyanobutyl)-2-[(5-cyanopyridin-2-yl)(methyl)amino]acetamide](/img/structure/B2750354.png)
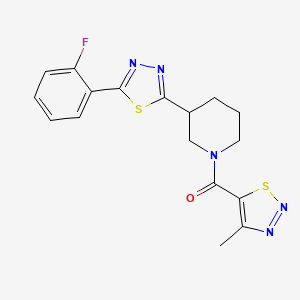
![3-[(Cyclopent-3-en-1-yl)methoxy]pyridine-4-carbonitrile](/img/structure/B2750358.png)
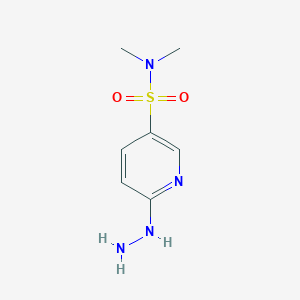
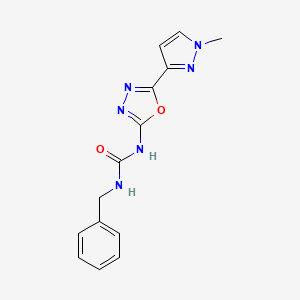
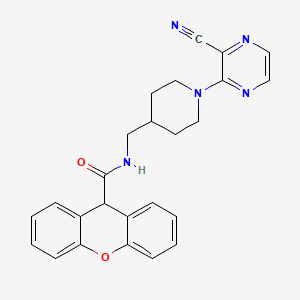
![1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-(propan-2-yl)urea](/img/structure/B2750364.png)
![N-(2,5-dichlorophenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2750365.png)
